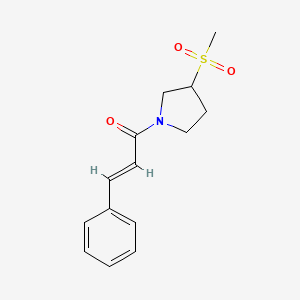

(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Description

The compound (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a pyrrolidine-based α,β-unsaturated ketone characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 3-position of the pyrrolidine ring. This structural motif confers distinct electronic and steric properties, differentiating it from analogous compounds. The compound’s molecular formula is C₁₄H₁₇NO₃S, with a molecular weight of 279.35 g/mol. Its synthesis likely involves palladium-catalyzed coupling or sulfonation steps, as inferred from analogous protocols .

Propriétés

IUPAC Name |

(E)-1-(3-methylsulfonylpyrrolidin-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-19(17,18)13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAVRQQSYGEUSW-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Formation of the Phenylprop-2-en-1-one Moiety: This moiety can be synthesized through an aldol condensation reaction between benzaldehyde and acetone, followed by dehydration to form the enone structure.

Coupling of the Two Moieties: The final step involves coupling the pyrrolidine and phenylprop-2-en-1-one moieties through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can target the enone structure, converting it to the corresponding alcohol or alkane.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with biological targets, leading to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mécanisme D'action

The mechanism of action of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The phenylprop-2-en-1-one moiety may interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Substituent Effects on Reactivity and Bioactivity

- Methylsulfonyl vs. Nitro Groups : The methylsulfonyl group in the target compound provides greater metabolic stability compared to nitro-substituted analogs (e.g., ), which are prone to reduction in vivo. Additionally, the -SO₂CH₃ group increases solubility in polar solvents (e.g., DMF, DMSO) .

- Pyrrolidine vs. Aromatic Heterocycles : Replacing pyrrolidine with pyridine (e.g., ) introduces aromaticity and hydrogen-bonding capability, altering binding affinities in receptor-ligand interactions .

- Steric Considerations : Bulky substituents, such as naphthyl groups (), reduce rotational freedom but enhance selectivity for hydrophobic binding pockets .

Computational and Structural Insights

- Crystallography: Tools like SHELXL and ORTEP () are critical for resolving the stereochemistry of similar compounds, confirming the (E)-configuration of the propenone moiety .

- Docking Studies : Analogs with electron-withdrawing groups (e.g., -CF₃ in ) show improved binding to enzymes like MDM2, suggesting the target compound’s methylsulfonyl group may confer similar advantages .

Activité Biologique

(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a pyrrolidine ring substituted with a methylsulfonyl group and a phenylpropene moiety, which is essential for its biological interactions.

Research indicates that the biological activity of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one may involve several mechanisms:

- Anticancer Activity :

-

Anti-inflammatory Effects :

- Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production, although detailed mechanisms require further investigation.

-

Antioxidant Activity :

- The presence of the phenyl group is believed to contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one:

| Biological Activity | Cell Line | IC50 (µM) | Effects Observed |

|---|---|---|---|

| Antiproliferative | MCF7 | 10 | Significant reduction in cell viability |

| Antiproliferative | HT-29 | 15 | Inhibition of cell growth |

| Anti-inflammatory | RAW 264.7 | 25 | Decreased TNF-alpha production |

| Antioxidant | N/A | N/A | Scavenging of free radicals |

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Anticancer Properties :

- Inflammation Model :

-

Molecular Docking Studies :

- Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression, providing insights into its mechanism of action at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.